

The Potential of DBPR728 in Hepatocellular Carcinoma: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies, particularly for subsets of tumors driven by specific oncogenic pathways. One such pathway involves the overexpression of the MYC proto-oncogene, a key driver of tumorigenesis in a variety of cancers, including HCC. A promising therapeutic avenue targets Aurora A kinase (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression and is known to stabilize MYC oncoproteins. This technical guide delves into the preclinical evidence supporting **DBPR728**, a novel, orally bioavailable prodrug of the potent AURKA inhibitor 6K465, as a potential therapeutic agent for MYC-amplified HCC.

DBPR728 is designed for enhanced oral bioavailability and a prolonged half-life, allowing for less frequent dosing regimens.[1] Preclinical studies have demonstrated its ability to induce durable tumor regression in xenograft models of HCC that overexpress c-MYC.[1][2][3][4] This document provides a comprehensive summary of the quantitative data from these studies, detailed experimental protocols, and a visualization of the underlying signaling pathways to facilitate further research and development.

Quantitative Preclinical Data



The efficacy of **DBPR728** has been evaluated in preclinical models of hepatocellular carcinoma, primarily utilizing the SNU-398 cell line, which is characterized by c-MYC overexpression. The data below summarizes key pharmacokinetic and in vivo efficacy parameters.

Table 1: Pharmacokinetics of DBPR728 and its Active

Moiety (6K465)

Parameter	Value	Notes
Oral Bioavailability	~10-fold improvement over 6K465	DBPR728 is an acyl-based prodrug of 6K465 designed for better absorption.[1][3][4]
Tumor/Plasma Ratio	3.6-fold within 7 days	Demonstrates significant accumulation and retention in tumor tissue.[1][3][4]
Active Moiety Half-Life	Long tumor half-life	The prolonged presence of the active compound 6K465 in the tumor allows for infrequent dosing.[1]

Table 2: In Vivo Efficacy of DBPR728 in HCC Xenograft

Model (SNU-398)

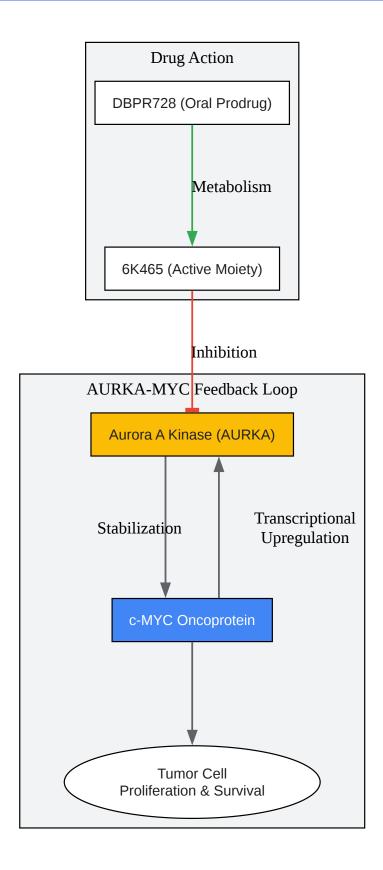
Treatment Group	Dosing Regimen	Outcome
DBPR728	Various (e.g., 5-on-2-off, once- a-week)	Durable tumor regression.[1][2] [3]
DBPR728 (Single Dose)	300 mg/kg (oral)	Induced c-MYC reduction and apoptosis for over 7 days.[1][2] [3][4]
Alisertib (Comparator)	Standard regimens	DBPR728 demonstrated superior or comparable efficacy with a more convenient dosing schedule.[1]



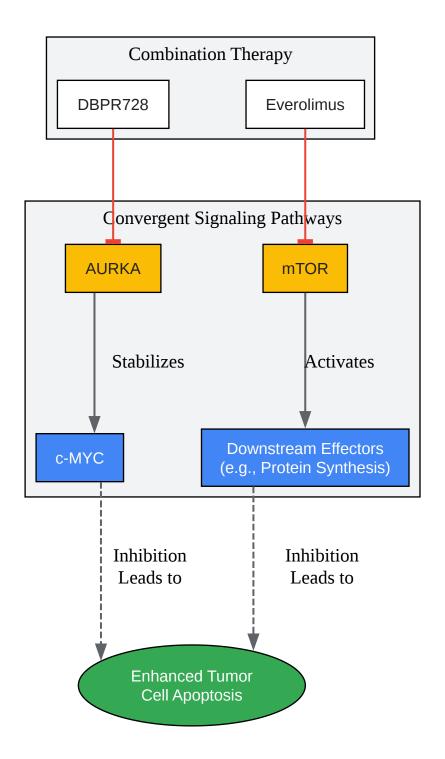
Core Signaling Pathway: The AURKA-MYC Axis

In many cancers, including HCC, AURKA and c-MYC are involved in a positive feedback loop that promotes cancer cell proliferation and survival.[1] AURKA stabilizes c-MYC, preventing its degradation. In turn, c-MYC can transcriptionally upregulate AURKA.[1] **DBPR728**, through its active form 6K465, disrupts this cycle.

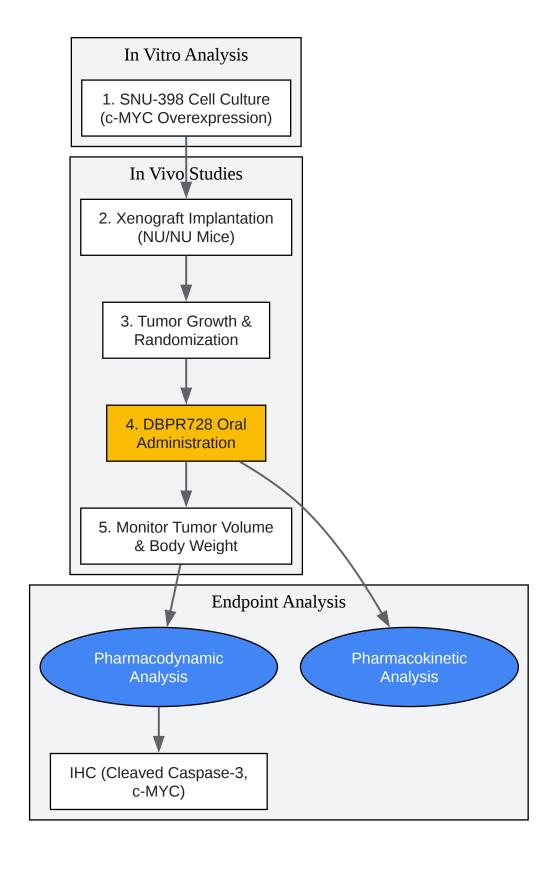












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